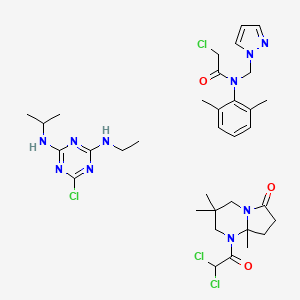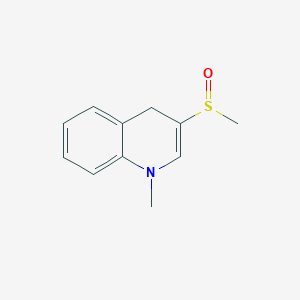
3-(Methanesulfinyl)-1-methyl-1,4-dihydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(methylsulfinyl)-1,4-dihydroquinoline is a chemical compound with a unique structure that combines a quinoline backbone with a methylsulfinyl group
Preparation Methods
The synthesis of 1-Methyl-3-(methylsulfinyl)-1,4-dihydroquinoline typically involves several steps. One common method includes the reaction of a quinoline derivative with a methylsulfinylating agent under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
1-Methyl-3-(methylsulfinyl)-1,4-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler quinoline derivative.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, where different substituents can be introduced at specific positions on the ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-(methylsulfinyl)-1,4-dihydroquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific pathways involved in diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(methylsulfinyl)-1,4-dihydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The methylsulfinyl group can form specific interactions with active sites, influencing the compound’s binding affinity and activity. Pathways involved may include signal transduction and metabolic processes, depending on the biological context.
Comparison with Similar Compounds
1-Methyl-3-(methylsulfinyl)-1,4-dihydroquinoline can be compared with other quinoline derivatives and sulfinyl-containing compounds. Similar compounds include:
1-Methylquinoline: Lacks the sulfinyl group, resulting in different chemical properties and reactivity.
3-Methylsulfinylquinoline: Similar structure but with variations in the position of the sulfinyl group, affecting its interactions and applications.
Quinoline: The parent compound without any substituents, used as a reference for studying the effects of modifications.
The uniqueness of 1-Methyl-3-(methylsulfinyl)-1,4-dihydroquinoline lies in its combined structural features, which confer specific chemical and biological properties not found in other related compounds.
Properties
CAS No. |
126159-81-7 |
|---|---|
Molecular Formula |
C11H13NOS |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
1-methyl-3-methylsulfinyl-4H-quinoline |
InChI |
InChI=1S/C11H13NOS/c1-12-8-10(14(2)13)7-9-5-3-4-6-11(9)12/h3-6,8H,7H2,1-2H3 |
InChI Key |
YQFLFYFLSJYSEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(CC2=CC=CC=C21)S(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Acetyl(methyl)amino]-1-phenylpropyl methanesulfonate](/img/structure/B14298957.png)

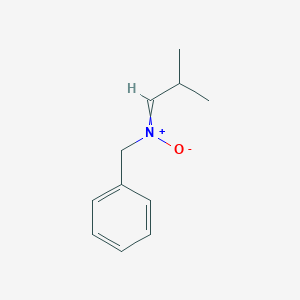
![2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane](/img/structure/B14298967.png)
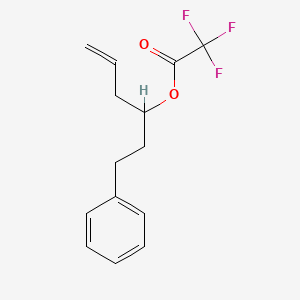
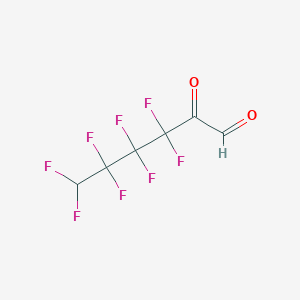
![1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B14298989.png)
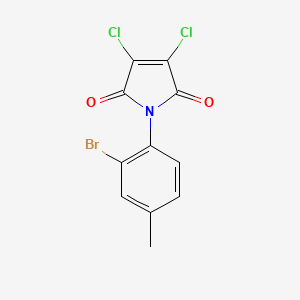
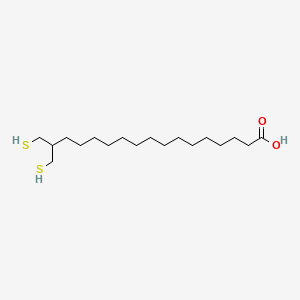
![6-Methoxy-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B14298999.png)
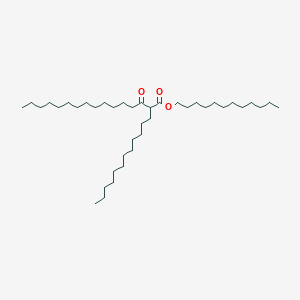
![1,3-Diphenyl-1,8a-dihydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14299013.png)
